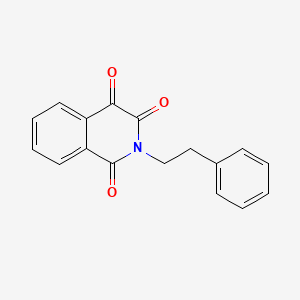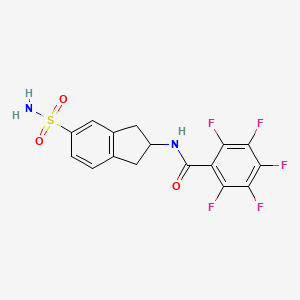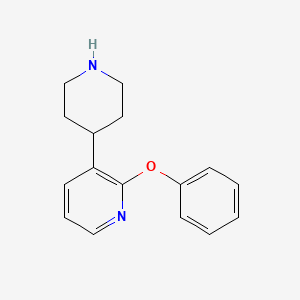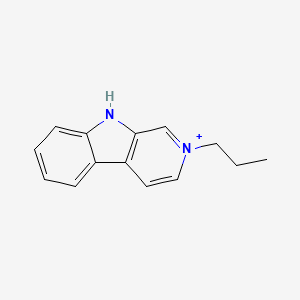
2-Pyridin-2-ylmethyl-1,2-dihydro-indazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridin-2-ylmethyl-1,2-dihydro-indazol-3-one is a heterocyclic compound that contains both indazole and pyridine moieties. Indazole derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry . The presence of the pyridine ring further enhances the compound’s potential for various applications in scientific research and industry.
Métodos De Preparación
One common synthetic route includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . The pyridine ring can then be introduced through various coupling reactions, such as the use of pyridine-2-carboxaldehyde under appropriate reaction conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled environments to ensure consistency and efficiency .
Análisis De Reacciones Químicas
2-Pyridin-2-ylmethyl-1,2-dihydro-indazol-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Substitution: Various substitution reactions can occur at the pyridine or indazole rings, often using halogenating agents or nucleophiles
Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic environments, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized derivatives with enhanced biological activities .
Aplicaciones Científicas De Investigación
2-Pyridin-2-ylmethyl-1,2-dihydro-indazol-3-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Pyridin-2-ylmethyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets and pathways. The indazole moiety is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it can inhibit protein kinases, which play a crucial role in cell signaling and proliferation . The pyridine ring further enhances its binding affinity and specificity towards these targets, making it a potent compound for therapeutic applications .
Comparación Con Compuestos Similares
2-Pyridin-2-ylmethyl-1,2-dihydro-indazol-3-one can be compared with other indazole and pyridine derivatives:
Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole share the indazole core but differ in their substitution patterns and biological activities.
Pyridine Derivatives: Compounds such as pyridine-2-carboxaldehyde and 2-aminopyridine exhibit different chemical properties and applications due to variations in their functional groups.
Propiedades
Fórmula molecular |
C13H11N3O |
|---|---|
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
2-(pyridin-2-ylmethyl)-1H-indazol-3-one |
InChI |
InChI=1S/C13H11N3O/c17-13-11-6-1-2-7-12(11)15-16(13)9-10-5-3-4-8-14-10/h1-8,15H,9H2 |
Clave InChI |
NZOJCPNWISMMAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(N2)CC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine](/img/structure/B10842071.png)


![2-Phenyl-4-[1,2,4]triazol-1-yl-chroman-7-ol](/img/structure/B10842084.png)
![2-p-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10842091.png)



